molecular formula C13H11F2NO B3033431 2-{[(3,5-Difluorophenyl)amino]methyl}phenol CAS No. 1021049-70-6

2-{[(3,5-Difluorophenyl)amino]methyl}phenol

Cat. No. B3033431
M. Wt: 235.23 g/mol
InChI Key: CPKVGPFKQFKCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,5-Difluorophenyl)amino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C13H11F2NO and a molecular weight of 235.23 .


Molecular Structure Analysis

The molecular structure of 2-{[(3,5-Difluorophenyl)amino]methyl}phenol consists of a phenol group (an aromatic ring with a hydroxyl group) linked to an amine group via a methylene bridge. The amine group is further substituted with a 3,5-difluorophenyl group .


Physical And Chemical Properties Analysis

2-{[(3,5-Difluorophenyl)amino]methyl}phenol is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I have access to.

Future Directions

The future directions for research involving 2-{[(3,5-Difluorophenyl)amino]methyl}phenol are not specified in the sources I have access to. Given its use in proteomics research, it may be involved in studies of protein structure and function, potentially contributing to advances in fields such as biochemistry and medicine .

properties

IUPAC Name

2-[(3,5-difluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKVGPFKQFKCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,5-Difluorophenyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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